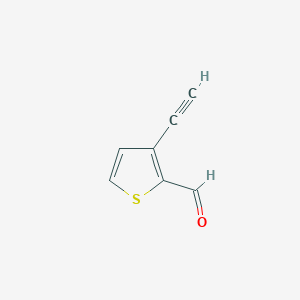

3-Ethynylthiophene-2-carbaldehyde

Description

Contextual Significance of Thiophene-Based Heterocycles in Modern Chemical Research

Thiophene (B33073) and its derivatives are a cornerstone of heterocyclic chemistry, recognized for their wide-ranging applications. rroij.com These sulfur-containing five-membered rings are integral to many pharmaceuticals and agrochemicals. rroij.com The structural similarity of the thiophene ring to a benzene (B151609) ring allows it to often be substituted for benzene in bioactive compounds without loss of activity. rroij.com This has led to the development of thiophene-containing drugs such as the non-steroidal anti-inflammatory drug (NSAID) lornoxicam. rroij.com

Beyond pharmaceuticals, thiophene-based materials are at the forefront of materials science research, particularly in the development of organic electronics. They are key components in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. nih.gov The inherent aromaticity and electron-rich nature of the thiophene ring contribute to the electronic properties of these materials. rroij.com

Strategic Role of Ethynyl (B1212043) and Carbaldehyde Functionalities in Molecular Engineering

The ethynyl (carbon-carbon triple bond) and carbaldehyde (an aldehyde group) functionalities are powerful tools in the hands of organic chemists for molecular engineering.

The ethynyl group is prized for its rigidity and linear geometry, which can be used to create well-defined molecular architectures. masterorganicchemistry.com It is a versatile functional group that can participate in a variety of chemical transformations, including cycloaddition reactions and cross-coupling reactions like the Sonogashira coupling, which are instrumental in constructing complex molecular frameworks. pitt.eduacs.org

The carbaldehyde group , a type of carbonyl group, is a highly reactive and versatile functional handle. masterorganicchemistry.comlibretexts.org It readily undergoes nucleophilic addition reactions, allowing for the introduction of a wide array of other functional groups. researchgate.net Aldehydes are fundamental building blocks in the synthesis of natural products, pharmaceuticals, and other bioactive molecules. researchgate.net The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an aromatic ring, including thiophene. orgsyn.org

The combination of both an ethynyl and a carbaldehyde group on a thiophene scaffold, as seen in 3-ethynylthiophene-2-carbaldehyde (B6264536), creates a molecule with multiple reactive sites. This allows for sequential and selective reactions, providing a pathway to highly functionalized and complex target molecules.

Overview of Research Trajectories for Alkynylthiophene-Aldehyde Systems

Research involving alkynylthiophene-aldehyde systems is multifaceted, spanning from fundamental synthetic methodology to the development of advanced materials. One major research thrust is the use of these compounds as key intermediates in the synthesis of novel heterocyclic systems. For instance, the intramolecular reactions between the alkyne and aldehyde functionalities can lead to the formation of fused ring systems.

Another significant area of investigation is the synthesis of conjugated polymers. The presence of both the thiophene ring and the ethynyl group allows for the creation of extended π-conjugated systems through polymerization reactions. These polymers are of great interest for their potential applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaics. The aldehyde group can be further modified to tune the electronic properties of the resulting polymers or to attach them to surfaces.

Furthermore, these systems are being explored for their biological activity. Thiophene derivatives are known to exhibit a wide range of pharmacological properties, and the introduction of ethynyl and aldehyde groups can lead to new compounds with potential therapeutic applications. nih.govtandfonline.comnih.gov For example, thiophene-2-carbaldehyde (B41791) derivatives have been investigated for their antibacterial and anti-urease activities. nih.gov

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₇H₄OS |

| Molecular Weight | 136.17 g/mol cymitquimica.com |

| CAS Number | 221103-69-1 cymitquimica.com |

| Appearance | Not specified, likely a solid |

| Purity | Typically offered at ≥95% cymitquimica.com |

| InChI Key | HYCZIFAHGJJTGL-UHFFFAOYSA-N cymitquimica.com |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from a suitable thiophene derivative. A common strategy is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst.

In a plausible synthetic route, 3-bromothiophene-2-carbaldehyde or 3-iodothiophene-2-carbaldehyde (B186517) would be reacted with a protected alkyne, such as trimethylsilylacetylene (B32187), under Sonogashira conditions. The reaction is typically carried out in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), a copper(I) salt such as copper(I) iodide, and a base, for example, triethylamine (B128534). Following the coupling reaction, the protecting group on the alkyne (e.g., the trimethylsilyl (B98337) group) is removed under mild conditions, such as treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol (B129727), to yield the final product, this compound.

Structure

3D Structure

Properties

IUPAC Name |

3-ethynylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4OS/c1-2-6-3-4-9-7(6)5-8/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCZIFAHGJJTGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(SC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethynylthiophene 2 Carbaldehyde

Direct Synthesis Protocols for 3-Ethynylthiophene-2-carbaldehyde (B6264536)

Direct synthesis of this compound can be envisioned through the construction of the thiophene (B33073) ring from acyclic precursors or by the direct functionalization of a pre-formed thiophene ring.

Precursor Compounds and Initial Reaction Pathways

The most common "direct" approach to this compound involves a two-step sequence starting from a readily available thiophene derivative. The synthesis of the key intermediate, 3-bromothiophene-2-carbaldehyde, is a critical first step. This is typically achieved through the formylation of 3-bromothiophene. One established method involves the use of n-butyllithium (n-BuLi) to perform a metal-halogen exchange, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) or N-formylpiperidine.

Alternatively, classic thiophene syntheses from acyclic precursors could theoretically be adapted to produce this compound, although specific examples for this exact molecule are not prevalent in the literature. These methods include:

Gewald Aminothiophene Synthesis: This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene. wikipedia.orgresearchgate.net For the target molecule, this would require a starting aldehyde containing an ethynyl (B1212043) group. The resulting 2-amino group would then need to be converted to a hydrogen, and the ester group to a carbaldehyde, adding several steps to the synthesis.

Fiesselmann Thiophene Synthesis: This method allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives. wikipedia.org To be applicable, a precursor with an ethynyl side chain would be necessary, and subsequent modification of the hydroxyl and carboxylic acid ester groups would be required.

Paal-Knorr Thiophene Synthesis: This approach utilizes a 1,4-diketone and a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to form the thiophene ring. wikipedia.orgorganic-chemistry.org A 1,4-diketone precursor bearing an appropriately placed and protected ethynyl group would be needed, which itself could require a multi-step synthesis.

Optimization of Reaction Conditions and Yields

For the hypothetical acyclic routes, optimization would focus on the specific reaction conditions for each named synthesis. For instance, in the Gewald reaction, the choice of base (e.g., morpholine, triethylamine) and solvent can significantly impact the yield and purity of the resulting aminothiophene. organic-chemistry.org Similarly, for the Paal-Knorr synthesis, the choice of sulfurizing agent and reaction temperature are critical variables. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Approaches for Ethynylthiophene Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and represent the most practical and widely used methods for the synthesis of this compound and its derivatives.

Sonogashira Coupling in the Formation of Ethynylthiophene Frameworks

The Sonogashira coupling is the most direct and efficient method for introducing the ethynyl group onto the thiophene ring to form this compound. researchgate.netntnu.no This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org

The typical procedure involves the reaction of 3-bromothiophene-2-carbaldehyde with a protected alkyne, such as trimethylsilylacetylene (B32187), followed by deprotection of the silyl (B83357) group. The use of a terminal alkyne directly is also possible. A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], can be employed. ntnu.nolibretexts.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent in some cases. wikipedia.org

| Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) |

| Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | DMF | Room Temp. | Good |

| Pd/C | PPh₃ | CuI | Water | Not specified | Good |

| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene/Water | 100 °C | High |

| Fe(acac)₃ | 2,2'-bipyridyl | Cs₂CO₃ | Toluene | 135 °C | Moderate |

This table presents a summary of typical conditions for Sonogashira coupling reactions involving thiophene derivatives, drawn from various literature sources. wikipedia.orgwikipedia.orgacs.orgnih.gov

Optimization of the Sonogashira coupling for the synthesis of this compound involves screening different palladium catalysts, ligands, copper sources, bases, and solvents to maximize the yield and minimize side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). wikipedia.org

Suzuki-Miyaura Coupling in the Functionalization of Thiophene Systems

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and a halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgnih.gov While less direct for the synthesis of this compound, it can be a powerful tool for creating substituted thiophene systems. For instance, a thiophene-2-boronic acid derivative could be coupled with a suitable electrophile to introduce other functionalities.

In the context of synthesizing derivatives of the target molecule, one could envision the Suzuki-Miyaura coupling of a (3-ethynylthiophen-2-yl)boronic acid with an aryl halide to introduce an aryl group at the 2-position, assuming the carbaldehyde was introduced in a later step. However, a more relevant application is the synthesis of aryl-substituted thiophene-2-carbaldehydes. For example, 4-arylthiophene-2-carbaldehydes have been synthesized in good to excellent yields via the Suzuki-Miyaura cross-coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids or esters. organic-chemistry.orgnih.gov

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(0) | K₃PO₄ | Toluene/Water | Good |

| 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(0) | KOH | Not specified | Excellent |

| 2-Chlorothiophene | 3-Furanboronic acid | Pd(0)/XPhos | Not specified | THF/Methanol (B129727) | Moderate |

This table illustrates the application of Suzuki-Miyaura coupling for the functionalization of thiophene carbaldehydes, with data compiled from published research. organic-chemistry.orgresearchgate.net

The success of the Suzuki-Miyaura coupling of thiophene derivatives often depends on the choice of catalyst, ligand, and base. For challenging couplings involving electron-rich thiophenes, highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands like XPhos, have proven effective. ntnu.noresearchgate.net

Palladium-Catalyzed Synthetic Routes for Alkynylthiophene Conjugates

Palladium catalysis is central to the modern synthesis of alkynylthiophene conjugates. Beyond the Sonogashira and Suzuki-Miyaura reactions, other palladium-catalyzed transformations can be employed to construct these valuable molecules. The choice of the palladium catalyst and associated ligands is critical in determining the efficiency and selectivity of these reactions.

Commonly used palladium catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and palladium(II) acetate (B1210297) (Pd(OAc)₂). The selection of the ligand is equally important, with a wide range of phosphine-based ligands (e.g., triphenylphosphine, XPhos, SPhos) and N-heterocyclic carbene (NHC) ligands being utilized to fine-tune the reactivity of the palladium center. libretexts.orgnih.gov For instance, the use of bulky, electron-rich ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher yields and turnover numbers. libretexts.org

Recent advancements have also focused on developing more sustainable and efficient catalytic systems, including the use of heterogeneous palladium catalysts (e.g., Pd on carbon) that can be easily recovered and reused, and conducting reactions in environmentally benign solvents like water. wikipedia.org

Copper-Mediated Coupling Reactions

The formation of the carbon-carbon bond between the thiophene ring at the C3 position and the ethynyl group is effectively achieved through copper-mediated cross-coupling reactions. The Sonogashira reaction stands as the most prominent and widely utilized method for this transformation. wikipedia.orglibretexts.org This reaction employs a palladium catalyst along with a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.org

In the context of synthesizing the target molecule, the Sonogashira reaction would typically involve the coupling of a 3-halothiophene-2-carbaldehyde (e.g., 3-bromo- (B131339) or 3-iodothiophene-2-carbaldehyde) with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA). The use of a silyl protecting group is common to prevent self-coupling of the alkyne (Glaser coupling) and to improve the handling of the otherwise gaseous acetylene. gelest.com The copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne to form a copper(I) acetylide, which is the key reactive species that enters the palladium catalytic cycle. wikipedia.orgyoutube.com The reaction is carried out in the presence of a base, commonly an amine like triethylamine or diisopropylamine, which also serves as the solvent.

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the final alkynylated product and regenerate the palladium(0) catalyst. libretexts.org The mild reaction conditions of the Sonogashira coupling make it tolerant of various functional groups, including the essential aldehyde moiety. beilstein-journals.org

Table 1: Typical Conditions for Sonogashira Coupling

| Parameter | Typical Reagents/Conditions | Role |

|---|---|---|

| Aryl Halide | 3-Iodothiophene-2-carbaldehyde (B186517) or 3-Bromothiophene-2-carbaldehyde | Electrophile |

| Alkyne | Trimethylsilylacetylene (TMSA) | Nucleophile Precursor |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne |

| Base/Solvent | Triethylamine (TEA), Diisopropylamine (DIPA) | Acid scavenger and solvent |

| Temperature | Room Temperature to mild heating (e.g., 40-60 °C) | Reaction Condition |

Introduction of Aldehyde Functionality in Thiophene Systems

The introduction of the formyl (-CHO) group at the C2 position of the thiophene ring is a critical step that can be achieved through several reliable methods.

Direct formylation of an electron-rich heterocyclic ring like thiophene is a common and efficient strategy. The Vilsmeier-Haack reaction is the most frequently employed method for this purpose. organic-chemistry.orgwikipedia.org This reaction uses a Vilsmeier reagent, which is an electrophilic iminium salt, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgjk-sci.com

For a substrate like 3-ethynylthiophene (B1335982), the Vilsmeier-Haack reaction is expected to proceed with high regioselectivity, directing the formylation to the C2 position, which is the most nucleophilic site adjacent to the sulfur atom and is sterically accessible. The reaction mechanism involves the electrophilic attack of the Vilsmeier reagent on the thiophene ring, followed by hydrolysis of the resulting iminium salt intermediate during aqueous workup to liberate the aldehyde. wikipedia.org The reactivity of five-membered heterocycles in this reaction generally follows the order of pyrrole (B145914) > furan (B31954) > thiophene. jk-sci.com

Table 2: Common Formylation Reactions for Thiophenes

| Reaction Name | Reagents | Typical Substrate | Product |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃, then H₂O | Thiophene, 3-Substituted Thiophenes | Thiophene-2-carbaldehyde (B41791) |

| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | Activated Aromatic Rings | Aryl Aldehyde |

| N-Methylformanilide | N-Methylformanilide, POCl₃ | Thiophene Derivatives | Thiophene-2-aldehyde |

Beyond direct formylation, other synthetic routes can be employed to install the aldehyde functionality. A powerful and highly regioselective method is the metal-halogen exchange followed by formylation. This typically involves treating a brominated or iodinated thiophene with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). This generates a lithiated thiophene intermediate, which is a potent nucleophile. Quenching this intermediate with an electrophilic formylating agent, most commonly DMF, yields the desired aldehyde after aqueous workup. commonorganicchemistry.com For instance, starting from 2,3-dibromothiophene, selective lithium-halogen exchange at the 2-position followed by reaction with DMF would yield 3-bromothiophene-2-carbaldehyde, a key intermediate for a subsequent Sonogashira coupling.

Other established methods for aldehyde synthesis include:

Oxidation of a primary alcohol: The corresponding (3-ethynylthiophen-2-yl)methanol can be oxidized to the aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).

Reduction of a carboxylic acid derivative: The aldehyde can be obtained by the partial reduction of a corresponding thiophene-2-carboxylic acid, ester, or acid chloride. organic-chemistry.org Reagents such as diisobutylaluminium hydride (DIBAL-H) for esters or lithium tri-tert-butoxyaluminum hydride for acid chlorides are effective for this transformation, preventing over-reduction to the alcohol. libretexts.orgyoutube.com

Synthesis of Key Intermediates and Related Functionalized Thiophene-Carbaldehydes

The synthesis of the target molecule often proceeds through key intermediates where one of the functional groups is already in place or is protected.

A common and highly effective strategy for the synthesis of this compound involves the preparation of its trimethylsilyl (B98337) (TMS)-protected precursor, 3-((trimethylsilyl)ethynyl)thiophene-2-carbaldehyde . This intermediate is stable, easier to handle and purify than the terminal alkyne, and the TMS group can be easily removed in a final step using mild conditions such as potassium carbonate in methanol or fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

The most direct route to this silylated intermediate is the Sonogashira cross-coupling reaction between a suitable thiophene precursor and (trimethylsilyl)acetylene. gelest.com The ideal starting material is 3-bromothiophene-2-carbaldehyde or 3-iodothiophene-2-carbaldehyde . The coupling reaction, catalyzed by a palladium-copper system, efficiently forms the C-C bond at the 3-position to yield the desired silylated product.

Table 3: Synthetic Route to a Silylated Intermediate

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 3-Bromothiophene-2-carbaldehyde | (Trimethylsilyl)acetylene, Pd(PPh₃)₂, CuI, TEA | 3-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde |

| 2 | 3-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde | K₂CO₃, Methanol | this compound |

The methodologies described allow for the synthesis of a wide array of substituted ethynylthiophene derivatives. The Sonogashira reaction is particularly versatile, enabling the coupling of variously substituted halothiophenes with a broad range of terminal alkynes. harvard.educhemicalbook.com This allows for structural diversity on both the thiophene ring and the acetylenic substituent. For example, starting with different 3-halothiophene derivatives (bearing alkyl, aryl, or other functional groups) and coupling them with different alkynes (bearing aryl, silyl, or alkyl groups) can generate a large library of related compounds.

Furthermore, alternative strategies can build the thiophene ring itself from acyclic precursors that already contain a functionalized alkyne moiety. acs.org These heterocyclization reactions, while often more complex, provide another powerful avenue for accessing highly substituted thiophene systems that might be difficult to obtain through functionalization of a pre-formed ring.

Chemical Reactivity and Derivatization Strategies of 3 Ethynylthiophene 2 Carbaldehyde

Reactions of the Ethynyl (B1212043) Moiety

The terminal alkyne in 3-ethynylthiophene-2-carbaldehyde (B6264536) is a key site for carbon-carbon bond formation and heterocycle synthesis. Its reactivity is central to building more complex molecular architectures.

The ethynyl group is an excellent substrate for transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the direct connection of the thiophene (B33073) core to various aryl or heteroaryl halides, leading to the formation of extended π-conjugated systems. These materials are of significant interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

For instance, the Sonogashira cross-coupling reaction of a related compound, 3-ethynylthiophene (B1335982), with 4,5-dichlorophthalonitrile (B145054) has been used to synthesize 4,5-bis(thiophen-3-ylethynyl)phthalonitrile. sigmaaldrich.com This demonstrates the utility of the ethynylthiophene moiety in constructing larger, functionalized aromatic systems. Similarly, palladium-catalyzed reactions like the Suzuki-Miyaura coupling, while more commonly used with halo-thiophenes, are part of the broader toolkit for creating C-C bonds to extend conjugation. nih.govresearchgate.net The synthesis of regioregular polythiophenes often relies on nickel-catalyzed coupling reactions, highlighting the importance of such methods in creating conjugated polymers from thiophene monomers. nih.gov

Table 1: Examples of Cross-Coupling Reactions for Extending Conjugation

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Potential Application |

|---|---|---|---|---|

| 3-Ethynylthiophene derivative | Aryl/Heteroaryl Halide | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) cocatalyst | Aryl-alkynyl-thiophene | Organic Electronics |

| 3-Halothiophene derivative | Arylboronic acid | Pd catalyst (e.g., Pd(OAc)₂), Base | Aryl-thiophene | Pharmaceuticals, Materials |

The ethynyl group readily participates in cycloaddition reactions, particularly the [3+2] cycloaddition with azides, famously known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". frontiersin.org This reaction is exceptionally reliable and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net The resulting triazole ring is not merely a linker; its unique electronic properties and ability to form hydrogen bonds make it a valuable pharmacophore in drug discovery. researchgate.net

The reaction of 3-ethynylthiophene with organic azides in the presence of a copper(I) catalyst provides a straightforward route to novel thiophene-triazole hybrids. sigmaaldrich.comnih.gov This strategy allows for the modular assembly of complex molecules by joining the thiophene unit with another molecular fragment via the stable triazole bridge. This approach has been widely used to synthesize a variety of biologically active compounds and functional materials. researchgate.netnih.gov

Table 2: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne Component | Azide Component | Catalyst System | Product |

|---|---|---|---|

| This compound | Benzyl Azide | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-(Benzyl)-4-(2-formylthiophen-3-yl)-1H-1,2,3-triazole |

| Phenylacetylene | Benzyl Azide | Copper on Carbon (Cu/C) in water | 1-Benzyl-4-phenyl-1H-1,2,3-triazole frontiersin.org |

The carbon-carbon triple bond can undergo addition reactions to yield either alkenyl (double bond) or alkyl (single bond) derivatives. Hydrogenation is a common method to achieve this transformation. The stereochemical outcome of the reduction can be controlled by the choice of catalyst.

Cis-Alkenes : The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) or other poisoned catalysts selectively reduces the alkyne to a cis-alkene. youtube.com

Trans-Alkenes : Dissolving metal reduction, such as with sodium in liquid ammonia, results in the formation of a trans-alkene. youtube.com

Alkanes : Complete reduction of the triple bond to an alkane can be achieved using catalysts like palladium on carbon (Pd/C) with hydrogen gas, typically requiring two equivalents of H₂. youtube.com

Furthermore, electrophilic additions, such as the addition of hydrogen halides (e.g., HBr), can also occur across the triple bond. youtube.com These reactions typically follow Markovnikov's rule, and the addition can happen once or twice depending on the stoichiometry, leading to vinyl halides or geminal dihalides. youtube.com

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov The ethynyl group of this compound can act as a key component in such reactions.

For example, MCRs involving an alkyne, an azide, and other components can lead to highly substituted heterocyclic systems in a single step. nih.gov A sequence could involve an initial CuAAC reaction to form a triazole intermediate, which then undergoes further in-situ reactions like condensations or Michael additions. nih.gov While specific examples starting directly with this compound are not extensively documented in the provided results, the principles of MCRs are broadly applicable. The synthesis of complex spiro-fused pyrrolidines through a five-component reaction involving a [3+2] cycloaddition highlights the power of these strategies. thieme.de

Reactions of the Carbaldehyde Moiety

The carbaldehyde group at the 2-position of the thiophene ring is an electrophilic center, making it susceptible to nucleophilic attack. This functionality is primarily exploited for the construction of new carbon-carbon double bonds through condensation reactions.

The Knoevenagel condensation is a cornerstone reaction for the carbaldehyde group. It involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine (B6355638) or diethylamine. mdpi.com This reaction is a powerful tool for synthesizing chromophores, which are molecules responsible for color.

By condensing this compound with various active methylene compounds (e.g., malononitrile, cyanoacetates, or 1,3-dicarbonyls), a wide range of donor-π-acceptor dyes can be prepared. The thiophene ring acts as an electron donor, the newly formed double bond acts as a π-bridge, and the groups from the active methylene compound serve as the electron acceptor. This molecular architecture is fundamental to many functional dyes used in applications like dye-sensitized solar cells (DSSCs). mdpi.com

A related reaction is the Claisen-Schmidt condensation, where the aldehyde reacts with a ketone in the presence of a base (like KOH) to form an α,β-unsaturated ketone, commonly known as a chalcone. researchgate.netresearchgate.net These chalcones derived from thiophene carbaldehydes are themselves important scaffolds with noted biological activities and can serve as intermediates for further heterocyclic synthesis. researchgate.netnih.gov

Table 3: Knoevenagel Condensation for Chromophore Synthesis

| Aldehyde Component | Active Methylene Component | Base/Catalyst | Product Type |

|---|---|---|---|

| 3-Arylthiophene-2-carbaldehyde | Aryl/Heteroaryl methyl ketone | Alkaline methanolic solution | Chalcone (α,β-unsaturated ketone) researchgate.net |

| (Hetero)aromatic bromo aldehyde | Methylene active compound (e.g., pyrazolone) | Acetic acid, Diethylamine | Merocyanine dye mdpi.com |

| Thiophene-3-carbaldehyde | Substituted Acetophenone | KOH | Chalcone nih.gov |

Limited Research Data Precludes In-Depth Article on this compound

A comprehensive review of available scientific literature reveals a significant scarcity of detailed research findings specifically concerning the chemical reactivity and derivatization of this compound. While general principles of organic chemistry allow for predictions of its behavior, a lack of published, peer-reviewed studies on this specific bifunctional compound prevents the creation of a thorough and scientifically detailed article as requested.

This compound (CAS No. 221103-69-1) is a unique molecule containing two highly reactive functional groups: a terminal alkyne and an aldehyde. cymitquimica.com This structure suggests a rich and complex chemical reactivity, offering potential for diverse synthetic applications. However, specific studies detailing these reactions are not readily found in the public domain.

The intended article was to be structured around the following key areas:

Chemo- and Regioselective Transformations:The differential reactivity of the aldehyde and alkyne groups should allow for chemoselective reactions. For example, the alkyne could potentially be selectively coupled under Sonogashira conditions without affecting the aldehyde, or the aldehyde could be selectively protected as an acetal (B89532) before further transformation of the alkyne.beilstein-journals.orgbeilstein-journals.orgDocumented studies demonstrating this selectivity for this compound are absent.

While information exists for related compounds, such as the Sonogashira coupling of 3-ethynylthiophene (the parent compound lacking the aldehyde), and the reactions of other substituted thiophene-2-carbaldehydes, a direct extrapolation to the specified molecule without experimental data would be speculative and would not meet the standard of a scientifically rigorous article. scielo.org.mx The synthesis and reactions of analogous systems, like 3-ethynyl-2-(triphenylphosphoimino)-1-azaazulenes, hint at the potential reactivity but are not directly comparable. clockss.org

Advanced Applications in Materials Science and Functional Molecule Design

Building Blocks for Conjugated Polymers and Oligomers

Development of Semiconducting and Conductive Materials

There is a lack of published research detailing the use of 3-Ethynylthiophene-2-carbaldehyde (B6264536) in the development of new semiconducting and conductive materials. While thiophene-based polymers are widely researched for these applications due to their excellent charge transport properties and environmental stability, the specific contribution of the ethynyl (B1212043) and carbaldehyde functionalities of this particular monomer remains unexplored in the available literature. ossila.comresearchgate.net

Structural Modification and Functionalization of Poly(3,4-ethylenedioxythiophene) (PEDOT) Analogs

No specific studies were found that utilize this compound for the structural modification or functionalization of Poly(3,4-ethylenedioxythiophene) (PEDOT) or its analogs. Research on PEDOT functionalization is an active field, but it appears that this specific compound has not been a focus of such investigations.

Organic Electronic and Optoelectronic Devices

Application in Organic Light-Emitting Diodes (OLEDs)

The search for the application of this compound in Organic Light-Emitting Diodes (OLEDs) did not yield any specific research. The design of materials for OLEDs often involves the use of thiophene (B33073) derivatives to achieve desired electronic properties and emission colors. rsc.orgrsc.orgacs.org However, the performance of materials derived from this compound in OLEDs has not been reported.

Integration into Organic Field-Effect Transistors (OFETs)

Similarly, there is no available data on the integration and performance of this compound-based materials in Organic Field-Effect Transistors (OFETs). Thiophene-containing polymers are known to be excellent semiconductors for OFETs, but the specific characteristics of polymers from this monomer are not documented. researchgate.netnih.gov

Role in Photovoltaic Cells and Dye-Sensitized Solar Cells (DSSCs)

The role of this compound in photovoltaic cells, including dye-sensitized solar cells (DSSCs), is another area where specific research is absent. Thiophene-based materials are crucial for the development of organic solar cells, acting as electron donors in the active layer. amanote.comresearchgate.netrsc.org Nevertheless, no studies were found that investigate the photovoltaic properties of materials synthesized from this compound.

Molecular Synthons for Inorganic-Organic Hybrid Systems

The bifunctional nature of this compound, possessing both a coordinating aldehyde group and a polymerizable ethynyl group, makes it an ideal candidate for the construction of intricate inorganic-organic hybrid materials. These systems leverage the distinct properties of both components to achieve functionalities not attainable by either material alone.

Ligand Design for Metal Complexes and Coordination Networks

The aldehyde functionality of this compound can act as a coordination site for metal ions, enabling the formation of a wide array of metal complexes. While specific research on metal complexes derived directly from this ligand is limited, the well-established coordination chemistry of aldehydes suggests its potential to form stable complexes with various transition metals. The electronic properties of the thiophene ring and the ethynyl group can influence the coordination environment and the resulting properties of the metal complex.

Furthermore, the ability of the ethynyl group to participate in coupling reactions opens up pathways to construct extended coordination networks, including metal-organic frameworks (MOFs). In these structures, the thiophene-based ligand would bridge metal centers, creating porous materials with potential applications in gas storage, separation, and catalysis. The synthesis of such materials would typically involve solvothermal or hydrothermal methods, reacting the ligand with a suitable metal salt.

Table 1: Potential Coordination Geometries and Properties of Metal Complexes with this compound (Hypothetical)

| Metal Ion | Potential Coordination Number | Potential Geometry | Potential Application |

| Cu(II) | 4 | Square Planar | Catalysis |

| Zn(II) | 4 | Tetrahedral | Luminescent Sensor |

| Pt(II) | 4 | Square Planar | Phosphorescent Material |

| Ru(II) | 6 | Octahedral | Photoredox Catalyst |

Development of Luminescent and Electroluminescent Materials

The conjugated π-system of the thiophene ring in this compound provides a basis for luminescent properties. Upon incorporation into larger conjugated systems, such as polymers or coordination complexes, this inherent fluorescence or phosphorescence can be tuned and enhanced.

Polymers derived from this compound through the polymerization of the ethynyl group are expected to exhibit interesting photophysical properties. The presence of the aldehyde group offers a site for post-polymerization modification, allowing for the fine-tuning of the emission color and quantum yield. For instance, condensation reactions with various amines can lead to the formation of Schiff base-containing polymers with distinct intramolecular charge transfer characteristics, which are often associated with strong luminescence.

In the realm of electroluminescent materials, polymers incorporating this compound could be employed as emissive layers in organic light-emitting diodes (OLEDs). The ability to modify the aldehyde group would be particularly advantageous for optimizing charge injection and transport properties within the device, leading to improved efficiency and stability.

Advanced Functional Materials for Interfacing with Bio(electronics)

The interface between biological systems and electronic devices is a critical area of research, with applications ranging from biosensors to medical implants. The chemical versatility of this compound makes it a valuable tool for designing materials that can effectively bridge this gap.

Design of Adhesive and Functionalizable Polymer Films

The polymerization of this compound can lead to the formation of thin films with tunable adhesive and functional properties. Research on analogous poly(3-alkylthiophene)s has shown that the nature of the side chains can significantly impact the adhesive strength of the polymer film. Similarly, the aldehyde group in poly(this compound) can be exploited to enhance adhesion to various substrates through the formation of covalent or hydrogen bonds.

A study on thiophene-based aldehyde derivatives demonstrated that the aldehyde functionality can be used to create insoluble and highly adhesive semiconducting polymer films. This is achieved by cross-linking the polymer chains through the aldehyde groups, resulting in a robust network structure. This approach could be directly applied to polymers of this compound to fabricate durable and functional coatings.

Table 2: Comparison of Adhesive Properties of Functionalized Thiophene-Based Polymers (Conceptual)

| Polymer | Functional Group | Cross-linking Agent | Adhesion Strength |

| Poly(this compound) | Aldehyde | Diamine | High |

| Poly(3-hexylthiophene) | Hexyl | None | Moderate |

| Poly(thiophene-3-acetic acid) | Carboxylic Acid | Diol | Moderate to High |

Creation of Functional Surfaces via Chemical Modification

The aldehyde group of this compound provides a reactive handle for the chemical modification of surfaces, enabling the creation of functional interfaces for bioelectronic applications. For instance, a surface coated with a polymer of this compound can be readily functionalized with biomolecules such as enzymes or antibodies. This is typically achieved by forming a Schiff base linkage between the aldehyde group on the polymer and an amine group on the biomolecule.

This surface functionalization is crucial for the development of highly specific and sensitive biosensors. The thiophene-based polymer backbone can act as a conducting or semiconducting transducer, while the immobilized biomolecule provides the selective recognition element. The ability to pattern these functionalized polymer films on electrode surfaces opens up possibilities for the fabrication of multiplexed biosensor arrays. Physical surface modification techniques, such as dip coating with functionalized polymers, have also shown promise in enhancing the sensitivity of biosensors.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of 3-Ethynylthiophene-2-carbaldehyde (B6264536) is anticipated to exhibit distinct signals corresponding to the aldehydic proton, the thiophene (B33073) ring protons, and the acetylenic proton. The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the adjacent carbonyl group.

The thiophene ring protons at positions 4 and 5 will present as an AX or AB spin system, depending on the magnitude of the coupling constant between them. The proton at C5 (H-5) is expected to resonate at a lower field than the proton at C4 (H-4) due to the influence of the neighboring sulfur atom and the electron-withdrawing aldehyde group. The coupling constant between these two protons (³JHH) is typically in the range of 4-6 Hz for thiophene systems. Furthermore, long-range coupling between the aldehydic proton and H-5 may be observed.

The acetylenic proton (≡C-H) is expected to appear as a sharp singlet in the range of δ 3.0-3.5 ppm. The exact chemical shift will be influenced by the electronic effects of the thiophene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 9.5 - 10.5 | s | - |

| H-5 | 7.5 - 8.0 | d | 4 - 6 (³JHH) |

| H-4 | 7.0 - 7.5 | d | 4 - 6 (³JHH) |

| ≡C-H | 3.0 - 3.5 | s | - |

Note: Predicted values are based on the analysis of similar compounds such as 3-thiophenecarboxaldehyde (B150965) and other substituted thiophenes. The actual experimental values may vary depending on the solvent and other experimental conditions. chemicalbook.comresearchgate.net

The ¹³C NMR spectrum will provide complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of δ 180-190 ppm.

The carbon atoms of the thiophene ring will resonate in the aromatic region (δ 120-150 ppm). The carbon attached to the aldehyde group (C2) and the carbon attached to the ethynyl (B1212043) group (C3) will be significantly deshielded. The quaternary carbons of the ethynyl group (C≡C) are expected to appear in the range of δ 80-100 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 180 - 190 |

| C2 | 140 - 150 |

| C3 | 130 - 140 |

| C4 | 125 - 135 |

| C5 | 135 - 145 |

| ≡C- | 90 - 100 |

| ≡CH | 80 - 90 |

Note: Predicted values are based on the analysis of related thiophene derivatives. rsc.orgnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound will be characterized by several key absorption bands. A strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde is expected in the region of 1680-1710 cm⁻¹. The position of this band is influenced by the conjugation with the thiophene ring.

The C-H stretching vibration of the aldehyde group typically appears as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of the terminal alkyne is indicated by a sharp, and typically strong, C≡C stretching vibration around 2100-2150 cm⁻¹ and a sharp, strong ≡C-H stretching vibration around 3300 cm⁻¹. The aromatic C-H stretching vibrations of the thiophene ring are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the ring will appear in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aldehyde (CHO) | C=O stretch | 1680 - 1710 |

| Aldehyde (CHO) | C-H stretch | ~2820 and ~2720 |

| Alkyne (C≡CH) | ≡C-H stretch | ~3300 |

| Alkyne (C≡CH) | C≡C stretch | 2100 - 2150 |

| Thiophene Ring | C-H stretch | >3000 |

| Thiophene Ring | C=C stretch | 1400 - 1600 |

Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment. nih.govnist.gov

Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, being a relatively non-polar bond, is expected to show a strong and sharp signal in the Raman spectrum in the region of 2100-2150 cm⁻¹. This can be a particularly useful diagnostic peak. The symmetric stretching vibrations of the thiophene ring are also typically strong in the Raman spectrum. In contrast, the C=O stretching vibration of the aldehyde, which is highly polar, will likely show a weaker signal in the Raman spectrum compared to its IR absorption.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation. For this compound (C₇H₄OS), the calculated molecular weight is approximately 136.17 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z 136. The fragmentation pattern will be dictated by the stability of the resulting fragments. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the formyl radical (M-29) to give a thiophenyl radical cation. Further fragmentation of the thiophene ring and the ethynyl group would also be observed.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 136 | [M]⁺ |

| 135 | [M-H]⁺ |

| 107 | [M-CHO]⁺ |

Note: The relative intensities of these fragments will depend on their stability.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides key information about the conjugated π-system of "this compound" and its interaction with light.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For conjugated systems like "this compound," the absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation.

The UV-Vis spectrum of thiophene derivatives is influenced by the nature and position of substituents on the thiophene ring. nii.ac.jp Generally, substituents that extend the conjugation, such as the ethynyl and carbaldehyde groups in "this compound," are expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted thiophene. The aldehyde group, being an electron-withdrawing group, can further influence the electronic transitions. Studies on related thiophene-2-carbaldehyde (B41791) derivatives have shown characteristic absorption bands in the UV region. researchgate.net For instance, the calculated UV-Vis spectrum of thiophene-2-carbaldehyde shows absorption maxima that can be compared with experimentally obtained data for "this compound" to understand the electronic contribution of the ethynyl group. researchgate.net

Table 2: Expected UV-Vis Absorption Characteristics for this compound in a Non-polar Solvent

| Transition | Expected Wavelength Range (nm) | Notes |

| π → π | 250 - 350 | This is the primary absorption band arising from the conjugated system of the thiophene ring, ethynyl, and carbonyl groups. |

| n → π | 300 - 400 | This transition, involving the non-bonding electrons of the carbonyl oxygen, is typically weaker and may appear as a shoulder on the main absorption band. |

Fluorescence spectroscopy provides insights into the photoluminescent properties of a compound, which are its ability to emit light after being electronically excited. While not all organic molecules are fluorescent, those with rigid, planar, and extended conjugated systems often exhibit this property.

The fluorescence of thiophene derivatives can be highly sensitive to their chemical environment, such as solvent polarity and pH. semanticscholar.orgresearchgate.netnih.gov While specific fluorescence data for "this compound" is not widely reported, studies on other fluorescent thiophene-containing molecules indicate that the introduction of an ethynyl group can influence the fluorescence quantum yield and lifetime. nih.gov Steady-state fluorescence would measure the emission spectrum and quantum yield, while time-resolved fluorescence would provide information on the lifetime of the excited state. The presence of the aldehyde group might lead to quenching of fluorescence due to the possibility of efficient intersystem crossing to the triplet state.

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. To perform this analysis, a high-quality single crystal of "this compound" would be required.

The crystal structure would reveal the planarity of the thiophene ring and the orientation of the ethynyl and carbaldehyde substituents. It would also provide details on how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding (if applicable in a co-crystal) or π-π stacking between the thiophene rings. Such interactions are crucial for understanding the material's bulk properties. While a crystal structure for "this compound" is not publicly available, data from other substituted thiophene derivatives show a wide range of packing motifs and intermolecular interactions. mdpi.com

X-ray Diffraction (XRD) for Film Morphology and Crystallinity

X-ray diffraction (XRD) is a cornerstone technique for elucidating the microstructure of thin films derived from thiophene-based polymers. For materials synthesized using this compound, XRD provides critical insights into the degree of crystalline order and the orientation of the polymer chains relative to the substrate.

In studies of analogous semiconducting polymers, such as poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), synchrotron XRD has been instrumental. ucsb.edu These analyses show that such polymers can form well-defined lamellar structures of π-stacked chains. ucsb.edu The crystalline domains in as-spun films are often already well-oriented and can be further enhanced through thermal annealing. ucsb.edu For instance, the analysis of grazing-incidence X-ray diffraction (GIXD) patterns can reveal specific packing motifs, such as the (010) Bragg peak, which corresponds to well-organized lamellar structures. acs.org The crystallinity and morphology of these polymer films are significantly influenced by the regiochemistry of the polymer chains and the nature of any atomic substituents, which can induce noncovalent interactions that promote order. acs.org The competition between desired C-C coupling and undesired side reactions like thiophene ring opening can affect the final crystalline quality, a factor that can be monitored through complementary techniques. units.it

Table 1: Representative XRD Data for Thiophene-Based Polymer Films

| Polymer System | Substrate Treatment | Key XRD Findings | Reference |

|---|---|---|---|

| Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) | Alkyltrichlorosilane-treated SiO2 | Lamellae of π-stacked polymer chains, highly oriented after thermal annealing. | ucsb.edu |

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV) for Redox Behavior

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of electroactive species. For polymers derived from this compound, CV provides essential information on their oxidation and reduction potentials. These values are crucial for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which govern the material's charge injection and transport properties in electronic devices.

For example, studies on regioisomeric copolymers containing thiophene units have shown how molecular structure impacts energy levels. A regiorandom copolymer (PA11) exhibited HOMO/LUMO levels of -5.44/-3.72 eV, which were lower than those of its regioregular counterpart PA12 (-5.30/-3.65 eV). acs.org This difference was attributed to local aggregation resulting from the random orientation of cyano groups in the polymer backbone. acs.org Such precise measurements allow for the tuning of electronic properties by controlling the polymer's regiochemistry, demonstrating the power of CV in materials design.

Table 2: HOMO/LUMO Energy Levels Determined by Cyclic Voltammetry | Polymer System | HOMO (eV) | LUMO (eV) | Key Findings | Reference | | --- | --- | --- | --- | | Regiorandom TVT-DPP Copolymer (PA11) | -5.44 | -3.72 | Lower energy levels due to local aggregation from random cyano group alignment. | acs.org | | Regioregular TVT-DPP Copolymer (PA12) | -5.30 | -3.65 | Higher energy levels compared to the regiorandom isomer. | acs.org |

Microscopic and Surface Analysis Methods

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is an indispensable tool for visualizing the surface topography of polymer thin films at the nanoscale. azonano.com It provides three-dimensional images of surface features, allowing for the quantification of parameters like surface roughness and the identification of morphological structures such as crystalline domains, aggregates, and defects. azonano.comresearchgate.net

For thiophene-based polymer films, AFM studies have revealed a variety of surface morphologies depending on the specific polymer, its molecular weight fractions, and the film preparation method (e.g., spin-coating vs. solvent-casting). researchgate.net For instance, some copolymer films show "wormlike" structures, while others with higher molecular weight aggregates form more corrugated surfaces with granular features. researchgate.net In other systems, AFM analysis has shown that even with similar crystalline structures confirmed by XRD, the domain size of crystalline regions can vary significantly with the substrate, which in turn strongly affects electrical transport. ucsb.edu The roughness of these films can be controlled by factors such as the solvent evaporation rate during deposition. researchgate.net

Table 3: Surface Morphology Data from AFM for Thiophene-Based Polymer Films

| Polymer System | Deposition Method | Key AFM Observations | Reference |

|---|---|---|---|

| Electroluminescent Copolymer TT9 | Spin-coated & Solvent-cast | "Wormlike" structures, similar morphologies for both methods. | researchgate.net |

| TT9 Fraction B (high MW) | Solvent-cast | Larger structures, more corrugated surfaces formed by uniform grains. | researchgate.net |

| Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) | Spin-coated | Crystalline domain size is dependent on the substrate surface. | ucsb.edu |

Four-Point Probe Conductivity Measurements for Thin Films

The four-point probe technique is a standard and reliable method for measuring the sheet resistance, and subsequently the conductivity, of thin films. raco.catresearchgate.nete3s-conferences.org This method is particularly crucial for characterizing the electrical performance of semiconducting polymers derived from monomers like this compound. The setup involves applying a current through two outer probes and measuring the voltage across the two inner probes, which minimizes the influence of contact resistance on the measurement. utdallas.edu

The conductivity of polymer films is a key performance metric for their application in electronics. This technique is versatile, capable of measuring sheet resistances across a wide range, from 100 mΩ/sq to 10 MΩ/sq. ossila.com The design of the probe can be adapted for delicate samples, such as thin polymer films, by using spring-loaded, soft-tipped contacts to prevent damage. ossila.com For accurate results, correction factors based on the sample geometry and film thickness are often applied. raco.catutdallas.edu Measurements can be performed with both positive and negative polarity currents to eliminate voltage offsets and improve accuracy. ossila.com The conductivity of materials like charcoal and chalk has been successfully characterized using this method, demonstrating its broad applicability. e3s-conferences.org

Table 4: Principles of Four-Point Probe Measurements | Parameter | Description | Importance | Reference | | --- | --- | --- | | Sheet Resistance (Rs) | The resistance of a thin, square sheet of material. Measured in Ω/square. | A primary output of the four-point probe measurement, independent of the probe spacing for thin films. | utdallas.edu | | Resistivity (ρ) | An intrinsic property of a material measuring its opposition to electric current. Calculated from Rs and film thickness (t). ρ = Rs * t. | Allows for the comparison of the intrinsic electrical properties of different materials. | utdallas.edu | | Conductivity (σ) | The reciprocal of resistivity (σ = 1/ρ). | Directly quantifies the material's ability to conduct electric current, a critical parameter for electronic devices. | e3s-conferences.org | | Correction Factors | Mathematical adjustments applied to raw data to account for finite sample size and thickness. | Ensures accurate determination of resistivity and sheet resistance. | raco.cat |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jmaterenvironsci.com It is widely employed for calculating the properties of molecules due to its favorable balance between accuracy and computational cost. researchgate.net For 3-Ethynylthiophene-2-carbaldehyde (B6264536), DFT calculations provide fundamental insights into its molecular geometry, electron distribution, and reactivity.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

For this compound, the HOMO is expected to be localized primarily over the electron-rich thiophene (B33073) ring and the ethynyl (B1212043) group, which act as the primary electron-donating parts of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing carbaldehyde group (-CHO). This spatial separation of the HOMO and LUMO suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation.

The analysis of frontier orbitals indicates where electron density is concentrated, which is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are used to determine these energy levels. researchgate.net

Illustrative Data Table: Predicted Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | -0.85 | Antibonding orbital with contributions from the entire π-system. |

| LUMO | -2.75 | Primarily located on the carbaldehyde group and adjacent C=C bond. π* character. |

| HOMO | -6.50 | Concentrated on the thiophene ring and the ethynyl substituent. π character. |

| HOMO-1 | -7.20 | Primarily associated with the thiophene sulfur atom and σ-framework. |

| HOMO-LUMO Gap | 3.75 | Indicates moderate reactivity and good electronic stability. |

Note: The values in this table are illustrative and represent typical results expected from DFT calculations for similar aromatic thiophene derivatives.

The relative orientation of the carbaldehyde and ethynyl groups with respect to the thiophene ring defines the conformational landscape of this compound. Two primary planar conformers can be envisioned, arising from the rotation around the C2-C(aldehyde) single bond. These are often referred to as O-S cis and O-S trans, depending on whether the aldehyde oxygen is oriented towards or away from the thiophene's sulfur atom.

DFT calculations can predict the optimized geometries and relative energies of these conformers. Generally, for 2-formylthiophenes, the O-S trans conformer is found to be slightly more stable due to reduced steric hindrance and favorable electrostatic interactions. The energy barrier for rotation between these conformers is typically low, suggesting that both may coexist at room temperature.

DFT calculations are a reliable tool for predicting vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. This is invaluable for identifying characteristic functional group vibrations. For this compound, key predicted vibrational modes would include the C≡C stretch of the ethynyl group (around 2100-2150 cm⁻¹), the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), and various C-H and C-S stretching and bending modes of the thiophene ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) within the molecule, theoretical chemical shifts can be predicted, aiding in the interpretation of experimental NMR spectra.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

TD-DFT is an extension of DFT used to describe the properties of molecules in their electronically excited states. researchgate.netrsc.org It has become a standard method for predicting UV-Visible absorption spectra and understanding electronic transitions. rsc.org

For this compound, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the λ_max (wavelength of maximum absorption) and intensity of absorption bands in a UV-Vis spectrum.

The primary electronic transition of interest is typically the HOMO → LUMO transition. Given the spatial distribution of these orbitals, this transition would have significant π → π* and intramolecular charge transfer (ICT) character. The electron density would shift from the thiophene-ethynyl moiety to the carbaldehyde group. TD-DFT calculations can quantify the nature and energy of this and other electronic transitions. researchgate.net Studies on similar thiophene derivatives have shown that TD-DFT can accurately predict absorption spectra related to n→ π* and π→ π* transitions. researchgate.net However, it is noted that for some thiophene-based compounds, standard TD-DFT functionals can sometimes incorrectly predict the ordering of excited states. ethz.ch

Illustrative Data Table: Predicted Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.54 | 350 | 0.65 | HOMO → LUMO (95%) |

| S₀ → S₂ | 4.13 | 300 | 0.12 | HOMO-1 → LUMO (88%) |

Note: The values in this table are illustrative and represent typical results expected from TD-DFT calculations for similar π-conjugated thiophene systems.

Reaction Mechanism Studies and Pathway Elucidation

Theoretical calculations are invaluable for exploring the mechanisms of chemical reactions. For this compound, this could involve studying its participation in reactions like cycloadditions at the ethynyl group or condensation reactions at the aldehyde.

By mapping the potential energy surface for a proposed reaction, DFT can be used to locate transition states and intermediates. This allows for the determination of activation energy barriers, providing insights into reaction kinetics and feasibility. For instance, in a Suzuki cross-coupling reaction, a common method for modifying such molecules, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. nih.govresearchgate.net Such studies help in understanding substituent effects and optimizing reaction conditions for the synthesis of more complex derivatives.

Influence of Substituent Effects on Reactivity (e.g., Hammett Plots)

The reactivity of the aldehyde group in this compound can be significantly altered by introducing substituents on the thiophene ring. The Hammett equation provides a quantitative framework for correlating the electronic effects of these substituents with reaction rates or equilibrium constants. libretexts.orgviu.ca

The equation is given by: log(k/k₀) = σρ

where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the unsubstituted reaction.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and quantifies its electronic effect (a combination of inductive and resonance effects). libretexts.org

ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects. viu.ca

Table 2: Illustrative Hammett Substituent Constants and Predicted Reactivity Effects on this compound

| Substituent at C5 | Hammett Constant (σp) | Predicted Effect on Nucleophilic Addition Rate |

| -NO₂ | +0.78 | Strong Acceleration |

| -CN | +0.66 | Acceleration |

| -Br | +0.23 | Moderate Acceleration |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Moderate Deceleration |

| -OCH₃ | -0.27 | Deceleration |

| -NH₂ | -0.66 | Strong Deceleration |

Note: The Hammett constants are standard values for para-substitution on a benzene (B151609) ring and are used here as an illustration of the expected electronic effects on the thiophene system.

Molecular Dynamics Simulations for Material Behavior

Molecular dynamics (MD) simulations can be used to model the behavior of larger systems containing this compound, such as polymers or self-assembled monolayers, over time. theses.cz By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, intermolecular interactions, and bulk material properties.

Structure-Property Relationship Modeling for Rational Design

Modeling the relationship between the molecular structure of this compound and its macroscopic properties is key to its application in materials science. The molecule's inherent D-π-A (Donor-π-Acceptor) character, with the thiophene ring acting as a potential donor, the ethynyl group as a π-linker, and the carbaldehyde as an acceptor, makes it a promising building block for organic electronics. beilstein-journals.org

Computational methods like DFT can be used to calculate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that influences the optical and electronic properties of the material. By systematically modifying the structure of this compound in silico (e.g., by changing substituents or extending the π-system) and calculating the resulting properties, a clear structure-property relationship can be established. beilstein-journals.org This allows for the rational design of new molecules with tailored properties for specific applications, such as organic photovoltaics or nonlinear optics. eurjchem.com

Table 3: Predicted Effects of Structural Modifications on the Electronic Properties of a D-π-A System Based on this compound

| Structural Modification | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Expected Effect on HOMO-LUMO Gap |

| Adding electron-donating group to thiophene | Increase | Minimal Change | Decrease |

| Adding electron-withdrawing group to thiophene | Decrease | Minimal Change | Increase |

| Replacing carbaldehyde with stronger acceptor | Minimal Change | Decrease | Decrease |

| Extending the π-system (e.g., polyethynyl) | Increase | Decrease | Significant Decrease |

Note: This table illustrates general trends observed in D-π-A systems.

Future Research Directions and Perspectives

Advancements in Stereoselective Synthesis of Ethynylthiophene-Carbaldehydes

While methods for producing 3-ethynylthiophene-2-carbaldehyde (B6264536) are established, a major frontier for future research is the development of stereoselective synthesis for its derivatives. Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.compharmaguideline.comyoutube.com This is crucial because many advanced applications, especially in medicine and materials science, demand precise control over the 3D atomic arrangement of a molecule. rsc.org

Future work will likely concentrate on creating and applying chiral catalysts to achieve high levels of control in reactions involving the aldehyde or ethynyl (B1212043) groups. nih.gov This will facilitate the synthesis of complex, optically active molecules with custom-designed properties. Recent progress in the asymmetric synthesis of thiophene-derived compounds, although still a developing area, has shown promise. rsc.org For instance, strategies using chiral Brønsted base catalysts have successfully produced chiral thiophene (B33073) derivatives with good enantiomeric excess. rsc.org Such advancements pave the way for more sophisticated stereoselective approaches.

A reaction that gives a specific stereoisomer of the product from a particular stereoisomer of the starting material is termed stereospecific. pharmaguideline.com The development of both stereoselective and stereospecific methods will be vital for unlocking the full potential of chiral ethynylthiophene-based structures.

Exploration of Novel Reaction Pathways and Catalytic Systems

The dual reactivity of the aldehyde and ethynyl groups in this compound presents a fertile ground for discovering new chemical transformations. Alkynyl aldehydes are recognized as valuable building blocks for creating a wide range of nitrogen, oxygen, and sulfur-containing heterocyclic compounds. nih.gov Future research is anticipated to venture beyond conventional reactions to explore novel pathways.

This includes the development of innovative catalytic systems, potentially using:

Transition metal catalysts to facilitate complex reactions like cross-coupling and cyclization. numberanalytics.comnumberanalytics.com

N-heterocyclic carbenes (NHCs) which are effective in promoting a variety of transformations of aldehydes. nih.gov

Photoredox catalysis to access previously unreachable reaction types.

The aim is to broaden the synthetic toolkit available for this molecule, enabling the construction of more diverse and intricate molecular structures. For example, new catalysts could be designed to activate the C-H bond of the thiophene ring or to promote novel cycloaddition reactions at the ethynyl group. nih.gov

Development of Next-Generation Materials for Organic Electronics

Thiophene-containing molecules are central to research in organic electronics. This compound stands out as a promising precursor for next-generation materials in this field. Future work will likely focus on the design and synthesis of new polymers and small molecules derived from this compound for use in:

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs)

Organic Field-Effect Transistors (OFETs)

The presence of the rigid ethynyl group can improve π-conjugation and intermolecular interactions, which are critical for efficient charge transport in these devices. rsc.org Research will aim to precisely tune the electronic and optical properties of these materials by making systematic changes to the molecular structure. This could involve adding different functional groups to the thiophene ring or extending the conjugated system by polymerizing the ethynyl group.

Synergistic Integration of Synthetic and Computational Approaches

The collaboration between experimental synthesis and computational modeling is becoming a vital part of chemical research. rsc.org For this compound, future studies will greatly benefit from a closer integration of these two domains. Computational tools like Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and other properties of this molecule and its derivatives. rsc.org

This predictive power can guide the design of new synthetic targets and help unravel complex reaction mechanisms. For instance, computational screening could identify promising candidates for new organic electronic materials before they are ever made in a lab, significantly speeding up the discovery and optimization process. numberanalytics.com This synergy allows for a more rational and efficient approach to developing new materials and reactions.

Scalable Synthesis and Industrial Relevance

For a promising compound to make a real-world impact, its synthesis must be both scalable and economically feasible. A critical future research direction for this compound is the development of robust and efficient methods for large-scale production. This will require:

Optimizing reaction conditions (e.g., temperature, pressure). numberanalytics.com

Minimizing the use of costly reagents and catalysts. numberanalytics.com

Developing purification techniques suitable for industrial-scale manufacturing.

Demonstrating the industrial relevance of this compound will also mean identifying high-value applications where its unique properties offer a clear advantage over existing materials. This will likely involve partnerships with industry to test its performance in specific devices and formulations, bridging the gap between laboratory discovery and commercial application.

Q & A

Q. What are the common synthetic routes for 3-Ethynylthiophene-2-carbaldehyde, and how are they optimized for purity and yield?